molecular formula C12H9ClN4OS B11797339 1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11797339
M. Wt: 292.74 g/mol
InChI Key: YHIPCGVVDGGLJJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound’s unique structure, featuring a pyrazolo[3,4-d]pyrimidine core with a chloro and mercapto substituent, makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Addition of the mercapto group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol-containing reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the pyrazolo[3,4-d]pyrimidine core or the chloro substituent.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, to form a variety of derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    4-Aminopyrazolo[3,4-d]pyrimidine: Known for its use in kinase inhibition and anticancer research.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential therapeutic applications in cancer treatment.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H9ClN4OS

Molecular Weight

292.74 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H9ClN4OS/c1-6-2-3-7(13)4-9(6)17-10-8(5-14-17)11(18)16-12(19)15-10/h2-5H,1H3,(H2,15,16,18,19)

InChI Key

YHIPCGVVDGGLJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=O)NC(=S)N3

Origin of Product

United States

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